![molecular formula C22H28N2O4 B11936357 methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the indole and indolizine precursors, followed by a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Biological Activities
Corynoxine B has been studied for its various biological activities:
Antimicrobial Properties
Research indicates that Corynoxine B exhibits antimicrobial activity against several bacterial strains. Its effectiveness is particularly noted in combating antibiotic-resistant bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .
Neuroprotective Effects
Studies have shown that Corynoxine B induces autophagy in neuronal cell lines such as N2a and SHSY-5Y cells. This mechanism is crucial for neuroprotection and may have implications for treating neurodegenerative diseases .
Anti-inflammatory Activity
Corynoxine B has demonstrated anti-inflammatory properties in various models. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Synthetic Applications
Corynoxine B serves as a valuable intermediate in synthetic organic chemistry:
Synthesis of Indole Derivatives
The compound is used as a precursor for synthesizing other indole derivatives with potential therapeutic applications. Its unique spiro structure allows for the development of diverse chemical entities .
Development of Non-linear Optical Materials
Due to its structural characteristics, Corynoxine B has been investigated for use in non-linear optical materials. The compound's high β tensor value indicates its potential application in photonic devices .
Case Study on Antimicrobial Activity
In a study published in Molecules, researchers evaluated the antimicrobial efficacy of Corynoxine B against various pathogens. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics .
Neuroprotective Mechanism Exploration
A recent investigation into the neuroprotective effects of Corynoxine B revealed that it enhances autophagic processes in neuronal cells. This study suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives and indolizine-based molecules. Examples include:
- Spiro[indole-pyrrolidine] derivatives
- Indolizine-2-carboxylates
- Spiro[indole-oxindole] compounds
Uniqueness
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is unique due to its specific spirocyclic structure and the presence of both indole and indolizine moieties. This combination of structural features contributes to its distinct reactivity and potential biological activities.
Biological Activity
Methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound belonging to the class of oxindole alkaloids. Its unique spirocyclic structure contributes to its intriguing biological activities and potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C22H28N2O4 |
Molecular Weight | 384.5 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C22H28N2O4/c1-4... |
InChI Key | DAXYUDFNWXHGBE-SXGZUBKSSA-N |
Neuroprotective Properties
Research indicates that this compound exhibits notable neuroprotective effects. Studies have shown its potential in protecting neuronal cell lines from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial and Anticancer Activities
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. Additionally, its anticancer potential is being explored through mechanisms that involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological pathways. It is hypothesized to bind to certain enzymes or receptors that regulate cellular functions such as proliferation and apoptosis. The unique spiro structure allows it to fit into these targets effectively.
Study 1: Neuroprotection in Cell Models
A study conducted on neuronal cell lines demonstrated that treatment with methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity.
Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than those required for many standard antibiotics.
Study 3: Cancer Cell Line Testing
Research involving various cancer cell lines revealed that methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.
Research Findings Summary
The biological activities of methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate highlight its potential as a lead compound for drug development in neuroprotection and cancer therapy. Its unique structure not only provides insight into its function but also suggests avenues for further research into synthetic derivatives with enhanced efficacy.
Future Directions
Future research should focus on:
- In vivo studies to validate the efficacy observed in vitro.
- Mechanistic studies to elucidate the specific pathways affected by this compound.
- Structure-activity relationship (SAR) studies to optimize its biological properties.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22-/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-SXGZUBKSSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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